tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
CAS No.: 1138324-46-5
Cat. No.: VC2974791
Molecular Formula: C10H19FN2O2
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1138324-46-5 |
|---|---|
| Molecular Formula | C10H19FN2O2 |
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1 |
| Standard InChI Key | DADYKTRZKFJROI-SFYZADRCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CN)F |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1CN)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CN)F |
Introduction
Basic Identification and Structural Characteristics
tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative with two stereocenters that contribute to its unique biological and chemical properties. The compound features a pyrrolidine ring as its core structure, with specific stereochemistry at the 2 and 4 positions, denoted by the (2S,4R) configuration .
The compound possesses several key structural components:
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A five-membered pyrrolidine ring containing a nitrogen atom
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A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen of the pyrrolidine
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An aminomethyl substituent at the 2-position (S-configuration)
Identification Data
The compound can be identified by the following key parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1138324-46-5 |
| Molecular Formula | C10H19FN2O2 |
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate |
| European Community (EC) Number | 893-202-0 |
| Standard InChI | InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1 |
| Standard InChIKey | DADYKTRZKFJROI-SFYZADRCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC@@HF |
The two stereocenters in the compound provide it with distinct three-dimensional structural characteristics that influence its chemical reactivity, binding affinity, and potential biological activity .
Physical and Chemical Properties
Understanding the physical and chemical properties of tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is essential for its proper handling, storage, and application in synthetic procedures.
Synthesis Methods
The synthesis of tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves multi-step organic syntheses with careful control of stereochemistry to ensure the correct (2S,4R) configuration.
Alternative Forms
The compound is also available in its hydrochloride salt form (tert-Butyl (2S,4R)-2-(aminomethyl)-4-fluoro-pyrrolidine-1-carboxylate hydrochloride), which offers advantages in terms of stability, handling, and solubility in certain applications .
Applications and Uses
tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate serves several important functions in organic synthesis and pharmaceutical development.
Synthetic Intermediate
The compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development. Its value as a building block stems from:
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The aminomethyl group, which provides a versatile site for further functionalization
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The fluorine substituent, which can enhance metabolic stability and binding properties of final compounds
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The specific stereochemistry, which can be crucial for biological activity
Related Compounds and Comparative Analysis
tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate belongs to a family of stereochemically-defined, functionalized pyrrolidines. Comparing it with related compounds helps to understand its unique position within this chemical space.
Stereoisomers
Different stereoisomers of the same basic structure exist, including:
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tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate: The 4S epimer, differing in the stereochemistry at the 4-position
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Other possible stereoisomers including (2R,4R), (2R,4S) configurations
The stereochemistry significantly impacts the three-dimensional structure and, consequently, the biological activity and synthetic utility of these compounds .
Structural Analogs
Several structural analogs with modifications to key functional groups include:
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tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate: Has a different arrangement of the amino and fluoro groups
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tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate: Contains a methyl group instead of fluorine
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1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate: Contains a methyl ester group instead of an aminomethyl group
Comparative Analysis
The following table compares key features of tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate with some of its analogs:
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | CAS Number |
|---|---|---|---|---|
| tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | C10H19FN2O2 | 218.27 | Reference compound | 1138324-46-5 |
| tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | C10H19FN2O2 | 218.27 | 4S instead of 4R stereochemistry | 1033245-12-3 |
| tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | C10H20N2O2 | 200.28 | Methyl instead of fluorine | 708274-46-8 |
| tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate | C10H19FN2O2 | 218.27 | Different positioning of amino and fluoro groups | 1207853-03-9 |
| 1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | C11H18FNO4 | 247.26 | Contains methyl ester instead of aminomethyl | 647857-39-4 |
These structural variations can significantly impact the reactivity, biological activity, and application of these compounds in various contexts .
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